![molecular formula C19H31BrO3 B14251581 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol CAS No. 207734-58-5](/img/structure/B14251581.png)
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C19H31BrO3 It is characterized by the presence of a bromine atom, a nonylphenoxy group, and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol typically involves the reaction of 2-bromoethanol with 4-nonylphenol in the presence of a base, followed by further reaction with ethylene oxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually employed.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler ether.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or other substituted ethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of simpler ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol involves its interaction with molecular targets through its bromine and phenoxy groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The nonylphenoxy group interacts with hydrophobic regions of target molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-(2-(2-Aminoethoxy)ethoxy)ethanol
- Ethanol, 2-(2-ethoxyethoxy)-
Uniqueness
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol is unique due to its combination of a bromine atom, a long nonyl chain, and an ethan-1-ol moiety. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
207734-58-5 |
|---|---|
Molekularformel |
C19H31BrO3 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
2-[2-(2-bromo-4-nonylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C19H31BrO3/c1-2-3-4-5-6-7-8-9-17-10-11-19(18(20)16-17)23-15-14-22-13-12-21/h10-11,16,21H,2-9,12-15H2,1H3 |
InChI-Schlüssel |
FIKPMYCLQZWOEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OCCOCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
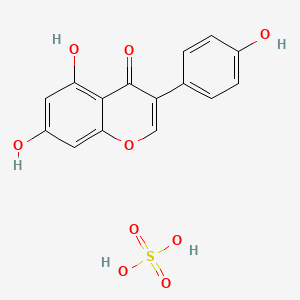
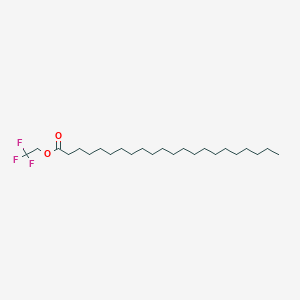
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
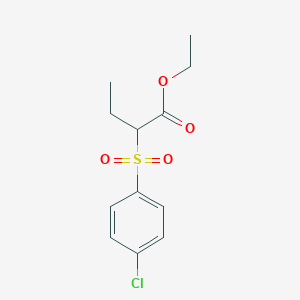
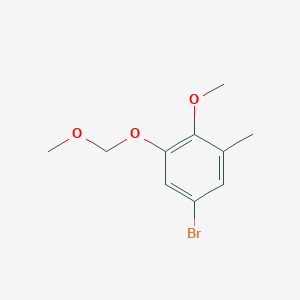
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
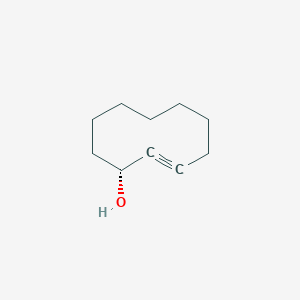
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
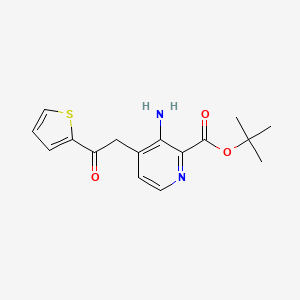
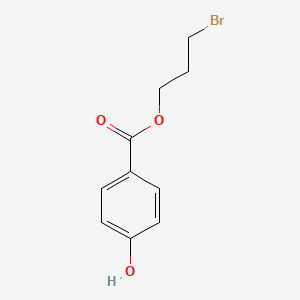
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
